molecular formula C16H23N3O6 B13894163 Methyl 6-[bis(tert-butoxycarbonyl)amino]pyrimidine-4-carboxylate

Methyl 6-[bis(tert-butoxycarbonyl)amino]pyrimidine-4-carboxylate

Cat. No.: B13894163
M. Wt: 353.37 g/mol
InChI Key: MSNAWBSLWWOFNJ-UHFFFAOYSA-N
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Description

Methyl 6-[bis(tert-butoxycarbonyl)amino]pyrimidine-4-carboxylate (CAS: 2940957-80-0) is a pyrimidine derivative featuring a methyl carboxylate group at position 4 and a bis(tert-butoxycarbonyl)-protected amino group at position 6. The tert-butoxycarbonyl (Boc) groups serve as protective moieties for the amino functionality, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions. Its molecular formula is C₁₅H₂₂N₃O₆, with a molecular weight of 340.35 g/mol (calculated). This compound is widely utilized in medicinal chemistry as a precursor for synthesizing nucleoside analogs and kinase inhibitors due to its modular reactivity .

Properties

Molecular Formula

C16H23N3O6

Molecular Weight

353.37 g/mol

IUPAC Name

methyl 6-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidine-4-carboxylate

InChI

InChI=1S/C16H23N3O6/c1-15(2,3)24-13(21)19(14(22)25-16(4,5)6)11-8-10(12(20)23-7)17-9-18-11/h8-9H,1-7H3

InChI Key

MSNAWBSLWWOFNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=NC(=C1)C(=O)OC)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route from Patent WO2021074138A1

According to patent WO2021074138A1, a relevant synthetic approach includes the following steps:

Step Description Reagents/Conditions Notes Yield/Purity
1 Formation of nitropyrimidine intermediate via C-N bond formation 2-chloro-4-(pyridin-3-yl)pyrimidine + 2-methyl-5-nitroaniline Key intermediate for further transformations Not specified
2 One-pot Curtius rearrangement to form Boc-protected carbamate Diphenylphosphoryl azide (DPPA), triethylamine, t-butanol/toluene (1:1), heated at 100 °C for 12-20 h Avoids isolation of isocyanate intermediate; yields cleaner product Isolated yield ~60% for amine contaminated with phosphorous salts
3 Acid hydrolysis of isocyanate intermediate to obtain amine Acid hydrolysis under Curtius rearrangement conditions Direct formation of amine but with impurities Lower purity compared to one-pot method
4 Further derivatization to obtain methyl ester and related compounds Conversion of acid chloride intermediates Used for downstream synthesis of kinase inhibitors Not specified

This method emphasizes the advantage of the one-pot Curtius rearrangement to afford the Boc-protected amine with better yield and purity compared to isolating intermediates. The use of DPPA and triethylamine in a mixed solvent system facilitates the rearrangement and carbamate formation efficiently.

Protecting Group Considerations

The bis(tert-butoxycarbonyl) protection on the amino groups is crucial for:

  • Enhancing the stability of the amino functionalities during subsequent synthetic steps.
  • Preventing side reactions such as over-alkylation or cross-reactivity.
  • Allowing selective deprotection under acidic conditions when required.

The Boc groups are typically introduced by treating the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions, although in the Curtius rearrangement approach, the Boc protection is formed in situ.

Alternative Synthetic Approaches

While direct literature on methyl 6-[bis(tert-butoxycarbonyl)amino]pyrimidine-4-carboxylate is limited, analogous strategies from related heterocyclic compounds provide insight:

  • Cyclization reactions involving methyl aminobenzoates and potassium thiocyanate/bromine systems have been used to prepare substituted heterocycles with protected amino groups. Although this method is more common for benzo[d]thiazole derivatives, it demonstrates the utility of selective functional group transformations and protecting group strategies.

  • Williamson ether synthesis and Mitsunobu reactions are frequently employed for selective alkylation of hydroxy groups on heterocyclic scaffolds, which may be adapted for functionalizing pyrimidine derivatives after Boc protection.

Comparative Data Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations Yield/Purity
One-pot Curtius rearrangement (WO2021074138A1) DPPA, triethylamine, t-butanol/toluene Curtius rearrangement and carbamate formation High purity, avoids isolation of isocyanate, efficient Boc protection Requires handling of azides and phosphorous byproducts ~60% isolated yield, good purity
Acid hydrolysis of isocyanate intermediate Acid, isocyanate intermediate Hydrolysis Direct amine formation Contamination with phosphorous salts, lower purity Lower yield and purity
Cyclization with KSCN and bromine (analogous method) Potassium thiocyanate, bromine, acetic acid Cyclization Efficient formation of heterocyclic core Not directly applicable to pyrimidine, more for benzo[d]thiazoles Moderate to good yields (35-95%) in analogous systems

Research Findings and Optimization Notes

  • The one-pot Curtius rearrangement method provides a streamlined approach to obtain Boc-protected amines on pyrimidine rings, minimizing purification steps and improving overall yield and purity.

  • The reaction temperature (around 100 °C) and reaction time (12-20 hours) are critical parameters to ensure complete conversion without decomposition.

  • The choice of solvent mixture (t-butanol/toluene) balances solubility and reaction kinetics, facilitating smooth rearrangement and carbamate formation.

  • Phosphorous salt impurities from DPPA can complicate purification; thus, optimization of workup procedures is necessary to enhance product purity.

  • Alternative protecting groups such as tert-butyldimethylsilyl (TBDMS) have been explored in related heterocyclic systems for hydroxyl protection, but Boc remains preferred for amino groups due to ease of removal and stability under reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[bis(tert-butoxycarbonyl)amino]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new pyrimidine derivatives with different functional groups .

Scientific Research Applications

Methyl 6-[bis(tert-butoxycarbonyl)amino]pyrimidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-[bis(tert-butoxycarbonyl)amino]pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s methyl carboxylate at position 4 enhances solubility in polar solvents compared to the chloro substituent in the 4-chloro analog . However, the unprotected amino group in methyl 6-aminopyrimidine-4-carboxylate increases nucleophilic reactivity but reduces stability .
  • Boc Protection: The dual Boc groups in the target compound provide steric shielding, reducing undesired side reactions during multi-step syntheses. In contrast, the mono-Boc-protected Di-tert-butyl (6-amino-2-methylpyrimidin-4-yl)carbamate shows intermediate stability .

Biological Activity

Methyl 6-[bis(tert-butoxycarbonyl)amino]pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C13H18N4O6
  • Molecular Weight : 306.31 g/mol
  • Functional Groups : Pyrimidine ring, carboxylate, and tert-butoxycarbonyl (Boc) groups.

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds exhibit various antiviral properties. For example, certain β-amino acid moiety-containing heterocycles have demonstrated antiviral activities against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus (HSV-1). The incorporation of the this compound structure into hybrid molecules has shown enhanced antiviral effects in laboratory settings .

Anticancer Properties

Studies have highlighted the antiproliferative effects of similar compounds on glioma cell lines. The mechanism often involves the inhibition of specific pathways crucial for cancer cell survival and proliferation. For instance, fatty acid derivatives of pyrimidinones have been shown to exhibit significant anticancer activity, suggesting that this compound could be a promising candidate for further investigation in cancer therapy .

Antimicrobial Activity

The compound's structural features suggest potential antibacterial properties. Research on related compounds has indicated that modifications to the pyrimidine ring can enhance antimicrobial efficacy against various bacterial strains. The presence of the tert-butoxycarbonyl group may also contribute to improved solubility and bioavailability, which are critical factors for antimicrobial agents .

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that pyrimidine derivatives can inhibit key enzymes involved in viral replication or cancer cell metabolism.
  • Cell Cycle Arrest : Compounds similar to this one have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Immune Response : Certain derivatives may enhance immune response against infections or tumors.

Study on Antiviral Activity

A study by Bernardino et al. explored the antiviral potential of various pyrimidine derivatives, including those with a β-amino acid moiety. The findings indicated that specific structural modifications led to increased efficacy against TMV and HSV-1, with some compounds achieving IC50 values in the low micromolar range .

Anticancer Research

In a study focusing on glioma cells, researchers synthesized pyrimidine-based compounds that exhibited significant antiproliferative effects. The results showed that these compounds could inhibit cell growth by targeting metabolic pathways essential for tumor survival .

Summary of Biological Activities

Activity TypeCompound StructureEfficacyReference
Antiviralβ-amino acid heterocyclesIC50 values < 10 μM
AnticancerFatty acid-pyrimidinone hybridsSignificant growth inhibition
AntimicrobialPyrimidine derivativesVariable efficacy

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Methyl 6-[bis(tert-butoxycarbonyl)amino]pyrimidine-4-carboxylate, and what critical parameters influence yield?

  • Answer: The synthesis typically involves sequential protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine), followed by coupling reactions to introduce the methyl carboxylate moiety. Critical parameters include reaction temperature (reflux conditions often improve yield ), stoichiometric control of Boc groups to avoid overprotection, and purification via column chromatography to isolate the product from byproducts like mono-Boc derivatives. Yield optimization may require inert atmosphere conditions to prevent hydrolysis of Boc groups .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key signals indicate successful synthesis?

  • Answer:

  • ¹H/¹³C NMR: The tert-butyl groups appear as singlets at ~1.3–1.5 ppm (¹H) and 27–30 ppm (¹³C). The pyrimidine ring protons resonate between 6.5–8.5 ppm, while the methyl ester group shows a singlet at ~3.8–4.0 ppm .
  • Mass Spectrometry (HRMS): A molecular ion peak at m/z 343.130 (for the parent ion [M+H]⁺) confirms the molecular formula C₁₅H₂₂ClN₃O₄ .
  • IR Spectroscopy: Stretching bands at ~1700–1750 cm⁻¹ indicate carbonyl groups (Boc and ester functionalities).

Q. How do solubility properties of this compound impact its use in organic reactions?

  • Answer: The compound is sparingly soluble in polar solvents (e.g., water) due to hydrophobic tert-butyl groups but dissolves in dichloromethane, DMF, or THF. This necessitates the use of aprotic solvents for reactions like nucleophilic substitutions or cross-couplings. Pre-dissolution in DMF is recommended for solid-phase peptide synthesis or Suzuki-Miyaura couplings .

Advanced Research Questions

Q. How does the tert-butoxycarbonyl (Boc) protecting group influence the reactivity of the amino group in subsequent functionalization reactions?

  • Answer: The Boc group provides steric shielding and electronic deactivation, preventing unwanted nucleophilic attacks or oxidation during multi-step syntheses. However, it can hinder regioselective reactions at the pyrimidine ring due to steric bulk. Deprotection with TFA or HCl/dioxane restores reactivity, enabling post-functionalization (e.g., amidation or alkylation) . Contradictions in stability may arise under strongly basic conditions, where premature deprotection can occur; thus, pH-controlled environments are critical .

Q. What strategies can mitigate premature deprotection of Boc groups during derivatization?

  • Answer:

  • Temperature Control: Avoid prolonged heating above 60°C in acidic or basic media.
  • Protecting Group Alternatives: Use orthogonal protecting groups (e.g., Fmoc) for sequential deprotection.
  • Additive Stabilization: Include scavengers like triisopropylsilane during TFA-mediated deprotection to minimize side reactions .
    • Evidence: Reflux conditions in achieved 63% yield without Boc cleavage, suggesting optimized thermal stability .

Q. How can computational modeling predict steric effects of bis-Boc groups on nucleophilic substitution at the pyrimidine ring?

  • Answer: Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to identify reactive sites. For example, the 4-chloro substituent (in related analogs) shows higher electrophilicity than the 6-position, but steric hindrance from bis-Boc groups may redirect reactivity to less hindered sites . Molecular dynamics simulations further predict solvation effects on transition states, aiding in solvent selection for SNAr reactions .

Q. What analytical methods resolve contradictions in spectroscopic data for Boc-protected intermediates?

  • Answer:

  • 2D NMR (HSQC, HMBC): Correlates proton and carbon signals to confirm connectivity, distinguishing between mono- and bis-Boc products.
  • X-ray Crystallography: Provides unambiguous structural confirmation, though crystallization challenges may require co-crystallization with heavy-atom derivatives .
    • Note: Discrepancies in mass spectra (e.g., unexpected adducts) should be addressed via high-resolution MS and isotopic pattern analysis .

Methodological Considerations

  • Synthetic Reproducibility: Ensure strict anhydrous conditions during Boc protection to avoid hydrolysis.
  • Data Validation: Cross-reference NMR shifts with analogous compounds (e.g., ’s 4-chloro derivative) to confirm assignments .
  • Biological Applications: The pyrimidine core and Boc groups suggest potential as a kinase inhibitor precursor; however, cytotoxicity assays require deprotected intermediates .

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